molecular formula C21H18ClNO4S B11633869 N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-3-methylbenzamide

N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-3-methylbenzamide

Cat. No.: B11633869
M. Wt: 415.9 g/mol
InChI Key: IBHXTECTGVJNBM-UHFFFAOYSA-N
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Description

N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-3-METHYLBENZAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both sulfonyl and benzamide groups in the molecule suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-3-METHYLBENZAMIDE typically involves the following steps:

    Formation of the Sulfonyl Chloride: The starting material, 4-chlorobenzenesulfonyl chloride, is prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.

    Amide Formation: The sulfonyl chloride is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Benzamide Formation: The final step involves the reaction of the sulfonamide intermediate with 3-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-3-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological processes. The benzamide group may interact with receptors or other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzenesulfonyl)-N-phenylbenzamide
  • N-(4-Methoxybenzenesulfonyl)-N-phenylbenzamide
  • N-(4-Chlorobenzenesulfonyl)-N-(4-methylphenyl)benzamide

Uniqueness

N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-3-METHYLBENZAMIDE is unique due to the presence of both 4-chlorobenzenesulfonyl and 4-methoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18ClNO4S

Molecular Weight

415.9 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-3-methylbenzamide

InChI

InChI=1S/C21H18ClNO4S/c1-15-4-3-5-16(14-15)21(24)23(18-8-10-19(27-2)11-9-18)28(25,26)20-12-6-17(22)7-13-20/h3-14H,1-2H3

InChI Key

IBHXTECTGVJNBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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